tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13663480
InChI: InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
SMILES: CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Molecular Formula: C11H21NO3
Molecular Weight: 215.29 g/mol

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate

CAS No.:

Cat. No.: VC13663480

Molecular Formula: C11H21NO3

Molecular Weight: 215.29 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl (3R,5R)-3-hydroxy-5-methyl-piperidine-1-carboxylate -

Specification

Molecular Formula C11H21NO3
Molecular Weight 215.29 g/mol
IUPAC Name tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate
Standard InChI InChI=1S/C11H21NO3/c1-8-5-9(13)7-12(6-8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Standard InChI Key MEYHEQDHYZKZJR-RKDXNWHRSA-N
Isomeric SMILES C[C@@H]1C[C@H](CN(C1)C(=O)OC(C)(C)C)O
SMILES CC1CC(CN(C1)C(=O)OC(C)(C)C)O
Canonical SMILES CC1CC(CN(C1)C(=O)OC(C)(C)C)O

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₁₁H₂₁NO₃, with a molecular weight of 215.29 g/mol . Its IUPAC name, tert-butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate, reflects the stereochemistry at the 3rd and 5th positions of the piperidine ring. Key features include:

  • A tert-butyloxycarbonyl (Boc) protecting group at the nitrogen atom.

  • A hydroxyl group at the 3R position.

  • A methyl group at the 5R position.

The stereochemistry is critical for its biological interactions, as evidenced by distinct pharmacological profiles of enantiomers in related piperidine derivatives .

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number2413846-73-6
Molecular FormulaC₁₁H₂₁NO₃
Molecular Weight215.29 g/mol
IUPAC Nametert-Butyl (3R,5R)-3-hydroxy-5-methylpiperidine-1-carboxylate
SMILESCC1CC@HO
InChIKeyMEYHEQDHYZKZJR-DTWKUNHWSA-N

Synthesis and Stereoselective Preparation

Table 2: Comparison with Related Piperidine Derivatives

CompoundCAS NumberSubstituentsMolecular WeightApplication
(3R,5R)-3-Amino-5-hydroxypiperidine-1-carboxylate1433178-03-0Amino, hydroxyl216.28 g/molPeptide synthesis
(3R,5S)-3-Hydroxy-5-(trifluoromethyl)piperidine-1-carboxylateHydroxy, trifluoromethyl269.26 g/molDrug intermediates

Applications in Pharmaceutical Research

Role as a Chiral Building Block

The compound’s rigid piperidine scaffold and stereochemistry make it valuable for:

  • Peptide Mimetics: Mimicking proline residues in bioactive peptides, enhancing metabolic stability .

  • Kinase Inhibitors: Serving as a core structure in inhibitors targeting cyclin-dependent kinases (CDKs) .

  • Antiviral Agents: Analogous trifluoromethyl-piperidines show activity against RNA viruses.

Mechanistic Insights

The hydroxyl and methyl groups influence:

  • Hydrogen Bonding: The 3R-OH group participates in H-bonding with enzyme active sites .

  • Steric Effects: The 5R-methyl group modulates binding pocket interactions, as seen in protease inhibitors .

Spectroscopic and Analytical Data

Spectral Characterization

While experimental data for this specific isomer is sparse, related compounds exhibit:

  • ¹H NMR: Peaks at δ 1.43 ppm (Boc tert-butyl), δ 3.8–4.2 ppm (piperidine protons), and δ 1.2 ppm (methyl group).

  • IR Spectroscopy: Stretches at 3400 cm⁻¹ (O–H), 1680 cm⁻¹ (C=O), and 1250 cm⁻¹ (C–O) .

Future Directions

Further studies should focus on:

  • Catalytic Asymmetric Synthesis: Developing cost-effective routes for large-scale production.

  • Biological Screening: Evaluating efficacy in disease models, particularly oncology and virology.

  • Structure-Activity Relationships (SAR): Modifying substituents to optimize pharmacokinetic properties.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator